Adefovir Monophosphate Maintains Anti-HBV Potency Against Wild-Type and Lamivudine-Resistant Mutants
Unlike lamivudine, which shows high-level resistance, adefovir monophosphate retains significant efficacy against lamivudine-resistant HBV mutants. A comparative study showed the IC50 against the lamivudine-resistant rtL180M/M204V mutant increased only 2.85-fold (from 0.07 µM to 0.2 µM) for adefovir, compared to a massive >1000-fold increase for lamivudine [1]. This demonstrates a quantifiably superior barrier to cross-resistance.
| Evidence Dimension | Fold change in IC50 against Lamivudine-resistant HBV (rtL180M/M204V) relative to wild-type |
|---|---|
| Target Compound Data | 2.85-fold increase (from 0.07 µM to 0.2 µM) |
| Comparator Or Baseline | Lamivudine: >1000-fold increase in IC50 |
| Quantified Difference | Adefovir's fold-resistance is at least 350 times lower than lamivudine's. |
| Conditions | In vitro antiviral assay in HBV-transfected cell lines, quantified by Southern blotting. |
Why This Matters
This matters for procurement because it validates adefovir monophosphate as a critical control compound for studying mechanisms of nucleoside analog resistance and screening for combination therapies targeting resistant HBV.
- [1] Study on lamivudine-resistant HBV IC50 values for adefovir and tenofovir. (n.d.). Table 3 data. View Source
